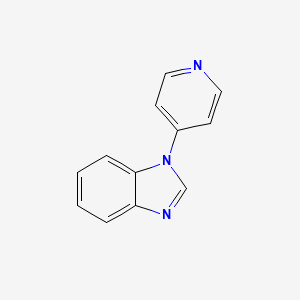
1-pyridin-4-ylbenzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-pyridin-4-ylbenzimidazole is a heterocyclic compound that combines the structural features of both pyridine and benzimidazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and benzimidazole rings in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-pyridin-4-ylbenzimidazole can be synthesized through various synthetic routes. One common method involves the condensation of 4-aminopyridine with o-phenylenediamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and purity. Catalysts such as palladium or copper may be employed to enhance reaction efficiency. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
化学反应分析
Types of Reactions: 1-pyridin-4-ylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyridine or benzimidazole rings.
Substitution: Alkylated or acylated derivatives.
科学研究应用
1-pyridin-4-ylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of 1-pyridin-4-ylbenzimidazole varies depending on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its diverse pharmacological effects.
相似化合物的比较
1H-Benzimidazole: Shares the benzimidazole core but lacks the pyridine ring.
4-Pyridylbenzimidazole: Similar structure but with different substitution patterns.
2-Phenylbenzimidazole: Contains a phenyl group instead of a pyridine ring.
Uniqueness: 1-pyridin-4-ylbenzimidazole is unique due to the presence of both pyridine and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications compared to similar compounds.
属性
分子式 |
C12H9N3 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
1-pyridin-4-ylbenzimidazole |
InChI |
InChI=1S/C12H9N3/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10/h1-9H |
InChI 键 |
FQOVHYLLSGHMGI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=NC=C3 |
规范 SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



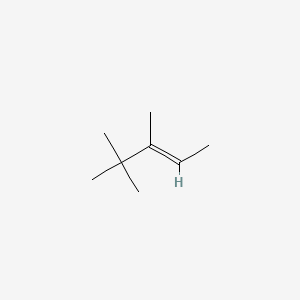
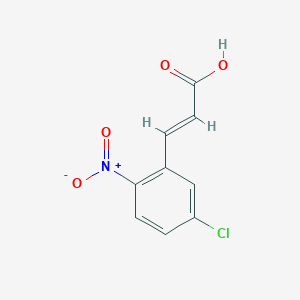
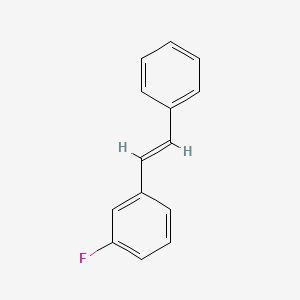
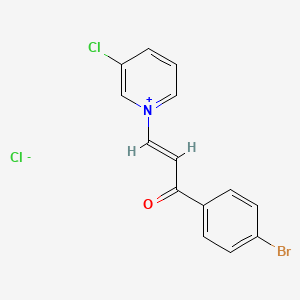
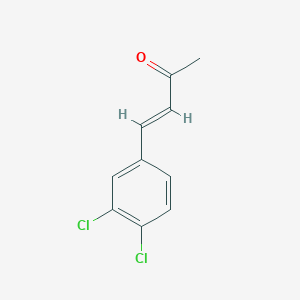
![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B1638120.png)
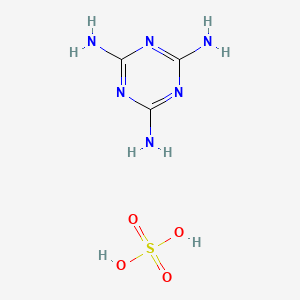
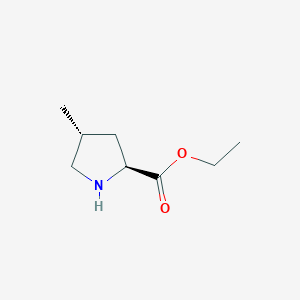

![2-[3,5-Bis(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B1638151.png)
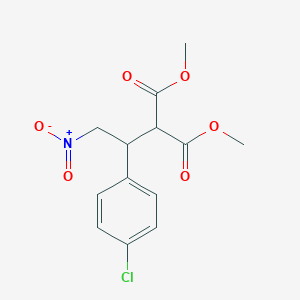
![2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic Acid](/img/structure/B1638154.png)

